MOPS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Buffering Agent:

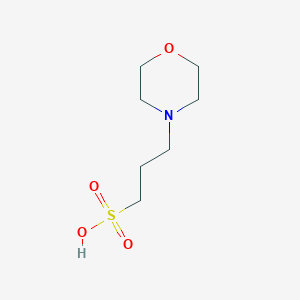

3-(N-Morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic compound widely used as a biological buffer in scientific research []. Its pKa value of 7.2 at 20 °C falls within the physiological pH range (7.2-7.4), making it suitable for maintaining a stable and consistent pH environment in various biological experiments []. This stability is crucial for maintaining the function and activity of biomolecules like enzymes, proteins, and nucleic acids, which are sensitive to pH fluctuations [].

Cell Culture:

MOPS is a common component of cell culture media, due to its ability to maintain a constant pH and support optimal cell growth and proliferation []. It is particularly useful for culturing sensitive cell lines that are susceptible to pH changes []. Additionally, MOPS can help to chelate divalent cations like calcium and magnesium, which can interfere with some cell culture processes [].

Biochemical Assays:

MOPS finds application in various biochemical assays, including enzyme activity assays, protein binding assays, and nucleic acid hybridization assays []. By maintaining a stable pH, it ensures accurate and reproducible results in these sensitive experiments. Additionally, MOPS can help to minimize non-specific interactions between biomolecules in the assay, leading to cleaner data [].

Chromatography:

MOPS is sometimes used in chromatography buffers, particularly in ion-exchange chromatography, to separate biomolecules based on their charge []. Its ability to maintain a constant pH helps to prevent unexpected changes in the ionization state of biomolecules, leading to more efficient and reproducible separations [].

Other Applications:

MOPS may have additional applications in scientific research, including:

MOPS, or 4-Morpholinepropanesulfonic acid, is an N-substituted amino sulfonic acid characterized by a morpholine ring in its structure. Its chemical formula is , with a molecular weight of approximately 209.26 g/mol. MOPS is primarily used as a buffering agent in biological and biochemical applications due to its ability to maintain a stable pH range of 6.5 to 7.9, which is critical for many cellular processes and experiments involving proteins and nucleic acids .

This compound was introduced by Good et al. in the 1960s and is known for its inert properties, meaning it does not interact with metal ions in solution, which enhances its utility in various biochemical contexts. MOPS is particularly effective in maintaining pH stability in mammalian cell culture media and during denaturing gel electrophoresis of RNA .

- Skin and eye irritant: MOPS can cause irritation upon contact with skin and eyes. Standard personal protective equipment (PPE) such as gloves, safety glasses, and lab coat should be worn when handling the compound [].

- Potential respiratory irritant: MOPS dust may irritate the respiratory system. If airborne exposure is a concern, use a fume hood [].

- Oxidation: MOPS can be oxidized slowly by hydrogen peroxide to form its N-oxide derivative. This reaction highlights its susceptibility to oxidative conditions, which can affect its stability in certain experimental setups .

- Complex Formation: MOPS can form complexes with metal ions, nucleic acids, and lipids. This property is significant when considering its application in biological systems, where such interactions might influence experimental outcomes .

MOPS exhibits several biological activities that make it valuable in research:

- Buffering Capacity: Its primary role as a buffer allows it to stabilize pH levels in various biological systems, crucial for enzyme activity and cellular function.

- Protein Stabilization: MOPS has been shown to interact with proteins such as bovine serum albumin, enhancing their stability during experimental procedures .

- Cell Culture: It serves as an additive in cell culture media, particularly in the production of lentiviral particles and other applications requiring precise pH control .

The synthesis of MOPS typically involves the following steps:

- Formation of the Morpholine Ring: The synthesis begins with the preparation of morpholine derivatives.

- Sulfonation: The morpholine compound is then sulfonated using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

- Neutralization: The resulting sulfonated product is neutralized to yield MOPS.

These methods ensure high purity and yield of the compound suitable for biochemical applications .

MOPS finds extensive use across various fields:

- Biochemical Research: It acts as a buffering agent in numerous biochemical assays, including protein extraction and purification.

- Molecular Biology: Utilized in RNA isolation techniques, especially during gel electrophoresis.

- Cell Culture Media: Incorporated into media formulations for bacterial and yeast growth, particularly in food microbiology .

- Diagnostic

Studies have shown that MOPS interacts with various biomolecules:

- Nucleic Acids: It can influence the behavior of nucleic acids during electrophoresis.

- Proteins: Research indicates that MOPS stabilizes proteins under certain conditions, which is critical for maintaining their functional integrity during experiments .

- Metal Ions: While generally inert, MOPS can form complexes with certain metal ions which may alter its buffering capacity or biological activity .

MOPS shares structural similarities with other buffering agents, notably:

| Compound Name | Chemical Formula | pKa | Unique Features |

|---|---|---|---|

| 4-Morpholinepropanesulfonic Acid (MOPS) | C7H15NO4S | 7.20 | Excellent stability at near-neutral pH |

| 2-(N-Morpholino)ethanesulfonic Acid (MES) | C6H13NO4S | 6.15 | More effective below pH 6.5 |

| N-(Hydroxymethyl)piperazine-N'-sulfonic Acid (HEPES) | C8H18N2O4S | 7.55 | Contains a piperazine ring; better for higher pH |

| Tris(hydroxymethyl)aminomethane (Tris) | C4H11NO3 | 8.10 | Higher pKa value; less effective at lower pH |

Uniqueness of MOPS

MOPS stands out due to its optimal buffering capacity within a near-neutral range (6.5 - 7.9), making it particularly suitable for mammalian cell culture applications compared to other buffers like Tris or HEPES that operate effectively at different pH levels. Its inert nature towards metal ions further enhances its appeal in sensitive biochemical assays where metal ion interference could skew results .

Electrophoretic Techniques: RNA Denaturation and Protein Separation Protocols

3-(N-Morpholino)propanesulfonic acid serves as the cornerstone buffer system for RNA electrophoretic analysis, particularly in denaturing gel electrophoresis applications [1] [2]. The standard 10X 3-(N-Morpholino)propanesulfonic acid running buffer composition consists of 0.4 M 3-(N-Morpholino)propanesulfonic acid at pH 7.0, 0.1 M sodium acetate, and 0.01 M ethylenediaminetetraacetic acid [1]. This formulation provides exceptional pH stability throughout extended electrophoretic runs while maintaining RNA integrity under denaturing conditions [2].

Research findings demonstrate that 3-(N-Morpholino)propanesulfonic acid-based electrophoresis systems significantly outperform traditional buffer systems in separating high molecular weight RNA species [6]. Comparative studies utilizing alternative buffer systems, specifically Hepes/triethanolamine and Tricine/triethanolamine combinations, revealed substantial improvements in the resolution of large RNA species when compared to conventional 3-(N-Morpholino)propanesulfonic acid/sodium acetate systems [6]. These alternative systems reduced formaldehyde requirements from 2.2 M to 0.4 M while maintaining superior separation characteristics [6].

The electrophoretic separation protocol involves preparation of agarose gels containing 2% agarose in 1X 3-(N-Morpholino)propanesulfonic acid-ethylenediaminetetraacetic acid buffer with 2 M formaldehyde [2]. RNA samples undergo denaturation at 70°C for 5 minutes in loading buffer containing 3 microliters RNA sample, 1.5 microliters 10X 3-(N-Morpholino)propanesulfonic acid-ethylenediaminetetraacetic acid, 3 microliters 12.3 M formaldehyde, and 7.5 microliters deionized formamide [2].

For protein electrophoresis applications, 3-(N-Morpholino)propanesulfonic acid demonstrates superior performance in polyacrylamide gel electrophoresis systems [4] [7]. The buffer's compatibility with sodium dodecyl sulfate-polyacrylamide gel electrophoresis enables precise protein separation based on molecular weight [7]. Different separation ranges can be achieved through utilization of MES sodium dodecyl sulfate or 3-(N-Morpholino)propanesulfonic acid/sodium dodecyl sulfate running buffers, providing researchers with flexibility in protein analysis protocols [7].

| Buffer Component | Concentration | Function |

|---|---|---|

| 3-(N-Morpholino)propanesulfonic acid | 0.4 M | Primary buffering agent |

| Sodium acetate | 0.1 M | pH stabilization |

| Ethylenediaminetetraacetic acid | 0.01 M | Metal ion chelation |

| Formaldehyde | 2.0-2.2 M | RNA denaturation |

Chromatographic Applications: Ion-Exchange and Affinity Purification Systems

3-(N-Morpholino)propanesulfonic acid functions as an essential running buffer component in protein purification chromatography systems, particularly in ion-exchange and affinity purification methodologies [8] [13]. The buffer's minimal metal ion binding capacity makes it particularly suitable as a non-coordinating buffer in metallic solutions, ensuring optimal performance in metal-dependent purification systems [13] [21].

In ion-exchange chromatography applications, 3-(N-Morpholino)propanesulfonic acid provides stable pH conditions throughout gradient elution processes [9] [11]. The buffer maintains consistent charge distribution on target proteins while facilitating controlled elution through ionic strength modulation [9]. Research demonstrates that 3-(N-Morpholino)propanesulfonic acid-based mobile phases enable high-resolution separation of proteins with varying net charges at selected pH values [11].

The chromatographic purification process involves initial protein binding under low ionic strength conditions, followed by gradient elution using increasing salt concentrations [11]. Proteins with lower net charge at the selected pH elute first, while those with higher charge remain bound until higher ionic strength conditions are achieved [11]. This differential elution pattern enables precise protein fractionation and purification [11].

Affinity chromatography systems utilizing 3-(N-Morpholino)propanesulfonic acid demonstrate exceptional performance in maintaining protein-ligand interactions while providing stable pH conditions [10] [12]. The buffer's compatibility with various affinity matrices, including maltose-binding protein and glutathione S-transferase systems, ensures optimal binding and elution characteristics [10]. Research findings indicate that 3-(N-Morpholino)propanesulfonic acid-buffered systems maintain protein biological activity throughout purification procedures [12].

Multi-column purification systems employing 3-(N-Morpholino)propanesulfonic acid buffers enable simultaneous processing of multiple protein samples [40]. These high-throughput approaches utilize gravity flow or vacuum manifold systems to process up to 24 different proteins simultaneously while maintaining individual optimization parameters for each column [40].

| Chromatography Type | Buffer Concentration | pH Range | Applications |

|---|---|---|---|

| Ion-exchange | 10-50 mM | 6.5-7.9 | Protein charge separation |

| Affinity | 20-100 mM | 7.0-7.4 | Specific protein binding |

| Size exclusion | 25-50 mM | 6.8-7.6 | Molecular weight separation |

Cell Culture Optimization: pH Maintenance in Mammalian and Microbial Systems

3-(N-Morpholino)propanesulfonic acid serves as a critical pH maintenance buffer in diverse cell culture applications, encompassing mammalian, bacterial, and yeast systems [15] [18]. The buffer's compatibility with biological systems and minimal interference with cellular processes make it particularly valuable for maintaining optimal culture conditions [19] [20].

In mammalian cell culture applications, 3-(N-Morpholino)propanesulfonic acid concentrations must not exceed 20 millimolar to avoid cytotoxic effects [15] [19]. Research investigations demonstrate that concentrations above this threshold result in significant cell viability reduction after 4 hours of exposure in both normal oral keratinocytes and HaCat cell lines [16]. Comparative studies between 3-(N-Morpholino)propanesulfonic acid and 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffers reveal that while 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid maintains 100% cell viability over 24 hours, 3-(N-Morpholino)propanesulfonic acid exhibits time-dependent cytotoxicity [16].

The buffer's performance in pH stabilization surpasses traditional bicarbonate-buffered media systems [17] [20]. Conventional bicarbonate systems experience pH fluctuations from 8.0 to 6.9, significantly affecting cell growth and metabolism [17]. 3-(N-Morpholino)propanesulfonic acid-based buffer combinations effectively minimize these pH variations, stabilizing culture pH within the range of 6.4 to 8.3 when used at concentrations of 10 to 15 millimolar in conjunction with phosphate and bicarbonate [17].

Microbial culture systems benefit from 3-(N-Morpholino)propanesulfonic acid's ability to maintain consistent pH conditions during bacterial and yeast growth [15] [18]. The buffer has been successfully incorporated as a component of charcoal yeast extract medium, providing stable pH conditions for microbial proliferation [15]. Research findings indicate that 3-(N-Morpholino)propanesulfonic acid-buffered media support comparable biofilm growth to alternative buffer systems in both Candida albicans and Staphylococcus aureus cultures [16].

The buffer's interaction with bovine serum albumin results in net protein stabilization through peptide backbone interactions [15] [32]. This property enhances protein stability in culture media while maintaining buffering capacity [32]. Additionally, 3-(N-Morpholino)propanesulfonic acid demonstrates resistance to enzymatic and non-enzymatic alterations, ensuring consistent buffering performance throughout extended culture periods [29].

| Cell Type | Optimal Concentration | pH Range | Incubation Time |

|---|---|---|---|

| Mammalian cells | ≤20 mM | 7.2-7.4 | <4 hours |

| Bacterial cultures | 10-50 mM | 6.8-7.6 | 24-48 hours |

| Yeast cultures | 15-30 mM | 6.5-7.2 | 12-72 hours |

Spectrophotometric and Voltammetric Analysis: Redox Property Studies

3-(N-Morpholino)propanesulfonic acid demonstrates exceptional utility in spectrophotometric and electrochemical analysis applications, particularly in redox property investigations [13] [15]. The buffer's minimal ultraviolet absorption characteristics and electrochemical stability make it ideal for analytical measurements requiring precise optical and electrochemical detection [29] [32].

Spectrophotometric applications utilize 3-(N-Morpholino)propanesulfonic acid's low ultraviolet absorption profile, which exhibits negligible interference at wavelengths longer than 230 nanometers [29] [32]. This property enables accurate absorbance measurements in the ultraviolet and visible light spectra without buffer-related interference [23]. Research protocols for sugar solution color determination employ 3-(N-Morpholino)propanesulfonic acid buffer at pH 7.0 for spectrophotometric analysis at 420 nanometers [23].

The buffer preparation for spectrophotometric analysis involves dissolving 41.8 grams of 3-(N-Morpholino)propanesulfonic acid in 800 milliliters of analytical-grade water, followed by pH adjustment to 7.00 ± 0.01 using sodium hydroxide solution [23]. The solution is subsequently diluted to 1000 milliliters and used as a reference standard for colorimetric determinations [23].

Electrochemical investigations employing 3-(N-Morpholino)propanesulfonic acid reveal significant insights into redox mechanisms and electron transfer processes [24] [25]. Cyclic voltammetry studies utilizing 3-(N-Morpholino)propanesulfonic acid buffer demonstrate the compound's stability under varying electrochemical conditions [25]. Research involving nickel(II) cyclam complexes in 3-(N-Morpholino)propanesulfonic acid buffer solutions shows distinct redox behavior patterns dependent on buffer concentration [25].

Bioelectrochemical studies employing 3-(N-Morpholino)propanesulfonic acid buffer systems reveal enhanced enzymatic activity in electrochemical environments [24] [45]. Comparative investigations between 2-(N-morpholino)ethanesulfonic acid and 3-(N-Morpholino)propanesulfonic acid buffers demonstrate superior performance of 3-(N-Morpholino)propanesulfonic acid in maintaining enzyme stability during electrochemical reactions [45]. The buffer's higher pKa value enables optimal buffering capacity at elevated local pH conditions, resulting in improved current densities and reduced pH fluctuations [45].

Voltammetric analysis protocols utilize 3-(N-Morpholino)propanesulfonic acid concentrations ranging from 10 to 100 millimolar under argon-purged conditions [25] [27]. Experimental procedures employ glassy carbon working electrodes, silver/silver chloride reference electrodes, and platinum wire counter electrodes for comprehensive electrochemical characterization [25]. Scan rates typically range from 10 to 1000 millivolts per second, enabling detailed investigation of redox kinetics and electron transfer mechanisms [25].

The buffer's performance in bioelectrocatalysis applications demonstrates significant improvements in current density and product formation efficiency [45]. Finite element modeling studies confirm that 3-(N-Morpholino)propanesulfonic acid's superior buffering capacity at physiologically relevant pH ranges results in enhanced enzymatic performance compared to alternative buffer systems [45].

| Analysis Type | Buffer Concentration | pH Conditions | Measurement Parameters |

|---|---|---|---|

| UV-Visible spectrophotometry | 41.8 g/L | 7.00 ± 0.01 | 230-700 nm wavelength |

| Cyclic voltammetry | 10-100 mM | 6.5-7.9 | 10-1000 mV/s scan rate |

| Bioelectrochemistry | 50-100 mM | 6.5-7.2 | -0.6 V applied potential |

3-Morpholinopropanesulfonic acid plays a critical role in maintaining the structural integrity of protein-nucleic acid complexes through multiple stabilization mechanisms. Research has demonstrated that MOPS buffer systems provide optimal conditions for preserving tertiary protein structures while facilitating stable nucleic acid binding interactions [1] [2] [3].

The stabilization of protein tertiary structures in MOPS buffer environments occurs through several distinct mechanisms. Primary among these is the maintenance of physiological pH conditions within the optimal range of 6.5 to 7.9, which corresponds to the natural cellular environment where most protein-nucleic acid interactions occur [4] [5] [6]. This pH stability is particularly crucial for enzymes and binding proteins that exhibit pH-dependent conformational changes.

Experimental studies using hen egg-white lysozyme have revealed that MOPS buffer significantly enhances protein phase stability compared to other buffering systems [1] [2] [3]. The buffer molecules, depending on their hydration properties, adsorb onto protein surfaces and modulate electrostatic stability without disrupting the fundamental protein fold. This interaction pattern follows a predictable relationship where the attractive interaction parameter correlates with the buffer's Jones-Dole viscosity coefficient, indicating that MOPS exhibits intermediate binding strength that optimizes protein stability.

The electrophoretic mobility shift assay studies have demonstrated that MOPS buffer provides excellent conditions for protein-nucleic acid binding detection and analysis [7]. Unlike some alternative buffers, MOPS does not interfere with the fundamental binding interactions between proteins and nucleic acids, allowing for accurate determination of binding stoichiometries and affinities. The buffer's compatibility with biological systems ensures that enzymatic activities remain uncompromised during complex formation studies.

Temperature-dependent protein folding experiments conducted in MOPS buffer systems have shown enhanced folding efficiency compared to other buffering agents [8]. The buffer provides thermal stability that allows proteins to maintain their native conformations even under elevated temperature conditions. This stability extends to protein-nucleic acid complexes, where MOPS helps preserve both the protein tertiary structure and the nucleic acid secondary structure simultaneously.

RNA electrophoresis studies have consistently shown that MOPS buffer enhances the quality and resolution of nucleic acid separation while maintaining the integrity of any associated proteins [9]. The buffer's low ionic strength effects and minimal interference with nucleic acid structure make it particularly suitable for applications requiring the preservation of protein-RNA or protein-DNA complexes during analytical procedures.

Metal Ion Coordination Dynamics: Chelation Resistance and Experimental Artifacts

The metal ion coordination properties of 3-morpholinopropanesulfonic acid represent one of its most significant advantages in biochemical applications. MOPS exhibits exceptional chelation resistance, making it particularly valuable for experiments involving metal-dependent enzymes and metalloproteins [4] [10] [11].

Comprehensive metal binding studies have established that MOPS demonstrates minimal interaction with essential biological metal ions including copper, nickel, manganese, zinc, and cobalt [4] [10] [11]. This characteristic stems from the unique molecular structure of MOPS, where the morpholine ring and sulfonic acid group create a configuration that does not readily coordinate with metal ions under physiological conditions.

Quantitative analysis of metal-buffer stability constants reveals that MOPS maintains exceptionally high chelation resistance particularly with copper, nickel, manganese, zinc, and cobalt ions [4] [11]. The dissociation constants for these metal-MOPS complexes are significantly higher than those observed with alternative buffering systems, indicating weaker binding and reduced potential for experimental artifacts.

Ferritin iron mineralization studies have provided detailed insights into how MOPS affects metal ion dynamics in biological systems [12]. When compared to imidazole buffer, MOPS-buffered reactions show distinctly different iron loading kinetics, with a characteristic sigmoidal curve rather than the rapid hyperbolic pattern observed with chelating buffers. This difference suggests that MOPS does not sequester iron ions, allowing for natural metallation processes to proceed without interference.

The manganese reduction studies using manganese oxides have demonstrated that MOPS, while still capable of some metal reduction, shows significantly less reducing activity compared to other Good's buffers. After 24 hours of reaction with delta-manganese dioxide, MOPS induced less manganese reduction than PIPES or HEPES, positioning it as a more suitable choice for experiments involving redox-sensitive metal systems.

Enzyme assay development studies focusing on metal-dependent enzymes have confirmed that MOPS provides optimal conditions for maintaining metal cofactor availability. The buffer does not compete significantly with enzyme active sites for metal binding, ensuring that metalloenzymes retain their catalytic activity. This property is particularly important for enzymes requiring manganese, copper, or zinc cofactors.

The experimental evidence demonstrates that MOPS-mediated metal interactions follow predictable patterns based on the metal's electronic configuration and ionic radius. The buffer shows the lowest affinity for zinc and calcium ions, moderate interactions with transition metals like manganese and cobalt, and slightly stronger but still minimal interactions with iron [10]. This selectivity pattern makes MOPS particularly valuable for complex experimental systems involving multiple metal species.

Membrane Permeability Studies: Lipid Bilayer Interactions

The membrane permeability characteristics of 3-morpholinopropanesulfonic acid have been extensively studied using model lipid systems and cellular membranes. These investigations reveal that MOPS exhibits low membrane permeability while demonstrating specific interactions with lipid bilayer components.

Lipid membrane interaction studies using multilamellar vesicles of dilauroylphosphatidylcholine have shown that MOPS enters the interlamellar water space and modifies interbilayer interactions. The buffer molecules cause membrane swelling that exceeds the effect of simple salt solutions, indicating specific interactions with the lipid bilayer structure. This swelling pattern resembles that observed with potassium bromide, suggesting that MOPS may induce similar electrostatic effects.

Electrophoretic mobility measurements have revealed that MOPS buffer causes positive charging of zwitterionic lipid vesicles. This charging effect is concentration-dependent and occurs through specific interactions between the buffer molecules and the lipid headgroup region. The magnitude of this charging is moderate compared to other buffer systems, indicating that MOPS provides membrane interaction without significant disruption of membrane integrity.

The mechanism of MOPS-membrane interaction involves both modification of van der Waals attractions and introduction of electrostatic repulsion between membrane leaflets. Index of refraction measurements confirm that MOPS reduces the attractive van der Waals forces between membranes due to its higher refractive index compared to water. Simultaneously, the buffer introduces a weak electrostatic repulsion that contributes to membrane swelling.

Cell culture studies have established that MOPS demonstrates excellent biocompatibility with mammalian cell membranes at concentrations below 20 millimolar. At these concentrations, the buffer does not cause significant cytotoxicity or membrane permeabilization, making it suitable for live cell applications. The low membrane permeability ensures that MOPS remains primarily in the extracellular environment where it can effectively maintain pH without disrupting intracellular processes.

Bacterial membrane permeability studies have shown that MOPS does not significantly affect outer membrane permeability in gram-negative bacteria. Unlike some other buffer systems that can increase membrane permeability and potentially alter experimental results, MOPS maintains membrane barrier function while providing effective pH control. This property is particularly important for microbiology experiments where membrane integrity is crucial.

The lipid bilayer interaction studies demonstrate that MOPS exhibits selectivity in its membrane interactions. The buffer shows stronger interactions with phosphatidylcholine membranes compared to other lipid types, and the interaction strength correlates with the ionic composition of the surrounding solution. These findings suggest that MOPS-membrane interactions can be modulated through careful control of experimental conditions.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 30 of 303 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 273 of 303 companies with hazard statement code(s):;

H315 (98.9%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant